

A Technical Guide to the Physicochemical Properties of 4-Iodo-3-nitroaniline

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Compound of Interest

Compound Name: 4-Iodo-3-nitroaniline

Cat. No.: B023111

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Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Iodo-3-nitroaniline is a halogenated nitroaromatic compound of significant interest in the fields of medicinal chemistry and materials science. As a crucial chemical intermediate, its purity and physical properties are paramount for its successful application in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of a core physicochemical property: the melting point of **4-Iodo-3-nitroaniline**. It includes a summary of reported values, detailed experimental protocols for its determination, and its contextual significance in synthetic applications.

Introduction

4-Iodo-3-nitroaniline (CAS No. 105752-04-3) is a solid organic compound characterized by a benzene ring substituted with an iodo, a nitro, and an amine group.[1][2] Halogenated nitroaromatic compounds are a critical class of chemicals used extensively as intermediates in synthesis.[3] The specific arrangement of functional groups in **4-Iodo-3-nitroaniline** makes it a versatile building block for creating more complex molecular architectures.[4] Its applications are particularly relevant in drug discovery and development, where it can serve as a starting material for generating libraries of compounds for biological screening.[4] Given its role as a synthetic precursor, the purity of **4-Iodo-3-nitroaniline** is critical, and its melting point is a primary indicator of that purity. Pure crystalline solids typically exhibit a sharp melting point range, whereas impurities lead to a depressed and broader melting range.[5]

Physicochemical Data

The fundamental physicochemical properties of **4-Iodo-3-nitroaniline** are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Source(s)
CAS Number	105752-04-3	[1] [2] [6] [7]
Molecular Formula	C ₆ H ₅ IN ₂ O ₂	[1] [2] [6] [7]
Molecular Weight	264.02 g/mol	[1] [2]
Appearance	Light brown to brown solid/powder	[1]
Melting Point	140-144 °C	[1] [2]
Boiling Point (Predicted)	371.1 ± 32.0 °C	[1] [2]
Density (Predicted)	2.101 ± 0.06 g/cm ³	[1] [2]
pKa (Predicted)	1.80 ± 0.10	[1] [7]
Storage	2-8°C, protect from light	[1]

Melting Point Analysis

The melting point is a critical parameter for the identification and purity assessment of **4-Iodo-3-nitroaniline**. The reported values consistently fall within a narrow range, indicating a well-defined crystalline structure for the pure compound.

Parameter	Temperature Range (°C)	Reference(s)
Melting Point	140-144 °C	[1] [2]

This range represents the transition from the first observation of liquid to the complete liquefaction of the solid sample. A narrow range, such as this one, is characteristic of a high-purity substance.[\[5\]](#)

Experimental Protocols for Melting Point Determination

Accurate determination of the melting point requires standardized and carefully executed experimental procedures. The two most common methods are the capillary melting point method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This is the most common and accessible method for determining the melting point of a crystalline solid.

Principle: A small, packed sample in a capillary tube is heated slowly in a calibrated apparatus. The temperatures at which melting begins and ends are recorded as the melting point range.^[5]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if sample is not a fine powder)
- Watch glass

Detailed Protocol:

- **Sample Preparation:** Ensure the **4-iodo-3-nitroaniline** sample is completely dry, as residual solvent can act as an impurity and depress the melting point.^[8] If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.
- **Capillary Packing:** Press the open end of a capillary tube into the powdered sample on a watch glass.^[8] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube through a long glass tube to pack the sample firmly at the bottom.^[8] The packed sample height should be 2-3 mm for accurate results.^[8]

- Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
- Rapid Determination (Optional): Perform an initial rapid heating to determine an approximate melting point. This saves time in subsequent, more precise measurements.
- Accurate Determination: Using a fresh sample, heat the block rapidly to about 20°C below the approximate melting point found. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
- Data Recording: Record the temperature at which the first drop of liquid appears (T_1). Continue heating slowly and record the temperature at which the last crystal melts and the entire sample is a clear liquid (T_2).^[8]
- Reporting: The melting point is reported as the range $T_1 - T_2$. For high-purity **4-Iodo-3-nitroaniline**, this should fall within the 140-144 °C range.^{[1][2]}

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides more quantitative data than the capillary method.

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. As the sample undergoes a phase transition, such as melting, it will absorb additional heat (an endothermic process), which is detected by the instrument and plotted as a peak.

Apparatus:

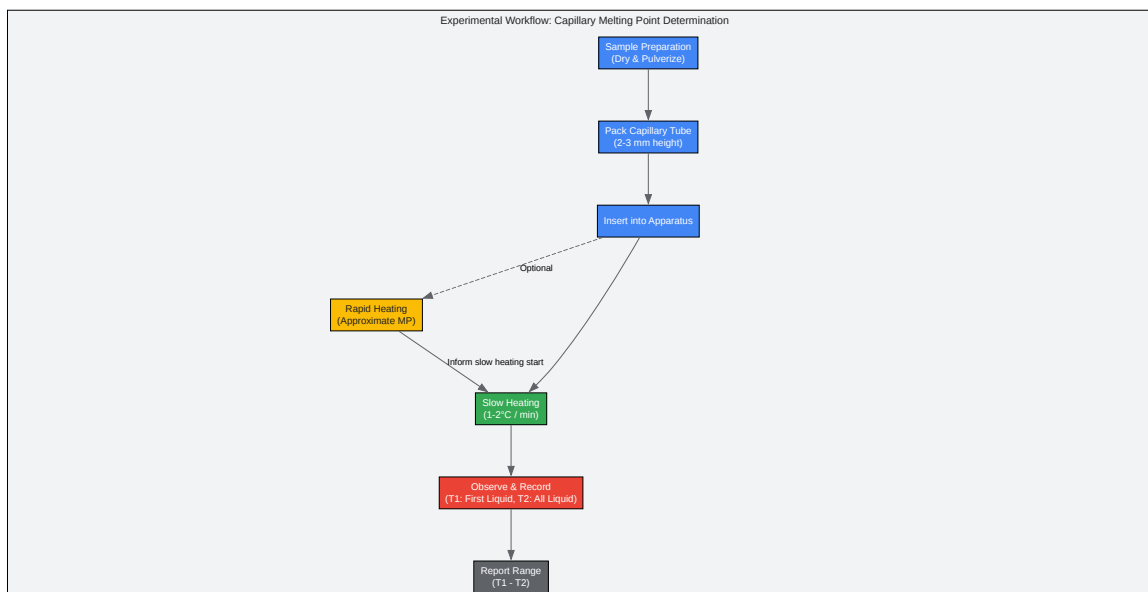
- Differential Scanning Calorimeter
- Sample pans (typically aluminum)
- Crimper for sealing pans
- High-purity inert gas (e.g., Nitrogen)

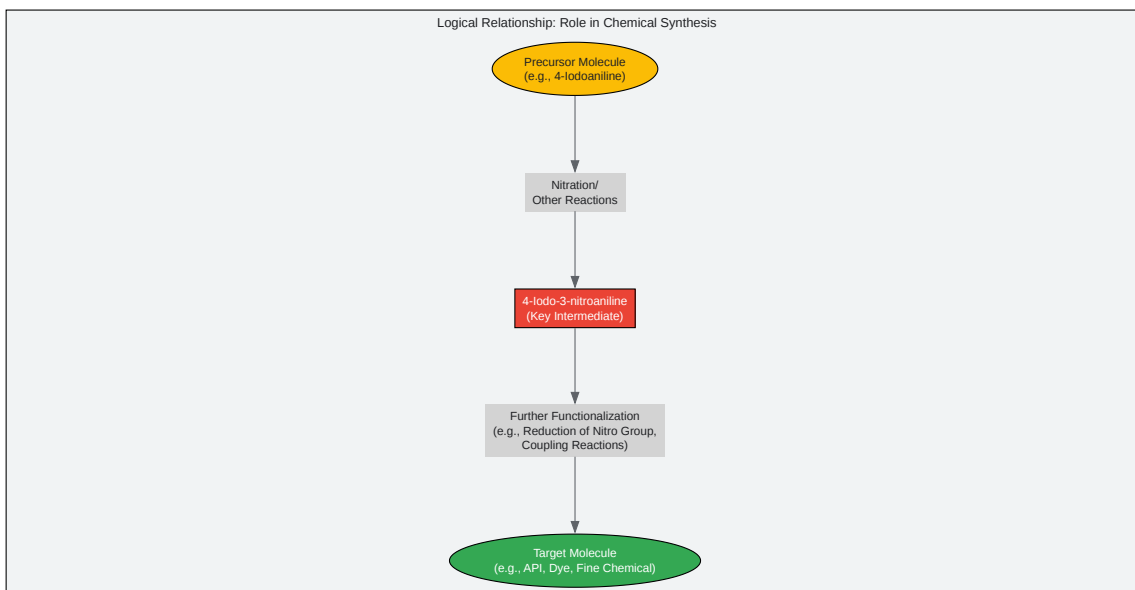
Detailed Protocol:

- **Sample Preparation:** Accurately weigh a small amount (typically 1-5 mg) of **4-Iodo-3-nitroaniline** into a DSC sample pan.
- **Encapsulation:** Seal the pan using a crimper. This prevents any loss of sample due to sublimation.
- **Instrument Setup:** Place the sealed sample pan and an empty reference pan into the DSC cell.
- **Thermal Program:** Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) under a continuous flow of inert gas. The temperature range should bracket the expected melting point (e.g., from 25°C to 160°C).
- **Data Acquisition:** The instrument records the differential heat flow as a function of temperature.
- **Data Analysis:** The melting event will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The peak temperature and the area under the curve (enthalpy of fusion) can also be determined to provide further characterization of the thermal event.

Visualized Workflows and Relationships

Diagrams created using Graphviz illustrate key processes and relationships involving **4-Iodo-3-nitroaniline**.





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